Glyceryl ascorbate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

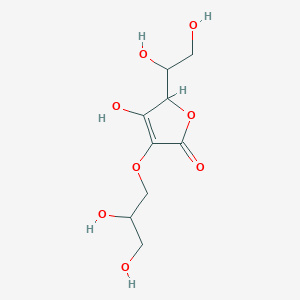

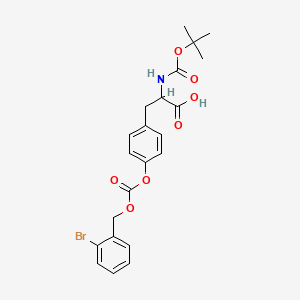

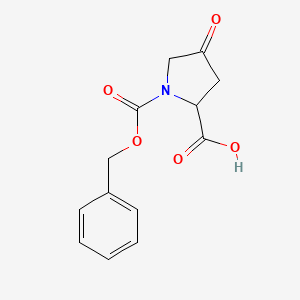

Glyceryl ascorbate is a water-soluble derivative of vitamin C, formed by binding ascorbic acid with glycerin. This compound is known for its stability and flexibility in formulations compared to pure ascorbic acid. It retains many of the beneficial properties of vitamin C, such as antioxidant activity, skin tone improvement, and hyperpigmentation reduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl ascorbate can be synthesized through the esterification of ascorbic acid with glycerin. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pH conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Glyceryl ascorbate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: It can be reduced back to ascorbic acid under specific conditions.

Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming various derivatives.

Major Products: The major products formed from these reactions include dehydroascorbic acid and other ascorbate derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Glyceryl ascorbate has a wide range of applications in scientific research, including:

Chemistry: Used as a stable antioxidant in various chemical formulations.

Biology: Studied for its role in cellular protection against oxidative stress.

Medicine: Investigated for its potential in wound healing, skin hydration, and anti-aging treatments.

Industry: Utilized in cosmetic formulations for its skin-brightening and anti-aging properties.

Mechanism of Action

Glyceryl ascorbate exerts its effects primarily through its antioxidant activity. It donates electrons to neutralize free radicals, thereby protecting cells from oxidative damage. The compound also enhances collagen synthesis, which helps in maintaining skin firmness and elasticity . The molecular targets include reactive oxygen species and enzymes involved in collagen production .

Comparison with Similar Compounds

Ascorbic Acid: The pure form of vitamin C, known for its potent antioxidant properties but less stable than glyceryl ascorbate.

Ascorbyl Glucoside: A derivative that combines ascorbic acid with glucose, offering stability and skin-brightening effects.

Tetrahexyldecyl Ascorbate: A lipid-soluble form of vitamin C, known for its ability to penetrate the skin and provide long-lasting benefits.

Uniqueness of this compound: this compound stands out due to its water solubility, stability, and ease of formulation. It provides the benefits of vitamin C without the instability issues associated with pure ascorbic acid, making it a preferred choice in many cosmetic and pharmaceutical applications .

Properties

IUPAC Name |

2-(1,2-dihydroxyethyl)-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWQJCDIYBPYNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC1=C(C(OC1=O)C(CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)

![[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13392712.png)

![Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13392722.png)

![[3,4,5-tribenzoyloxy-6-[N-[4-(trifluoromethyl)phenyl]-C-[[4-(trifluoromethyl)phenyl]methylsulfanyl]carbonimidoyl]oxyoxan-2-yl]methyl benzoate](/img/structure/B13392739.png)

![Disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13392765.png)

![2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13392772.png)